Bornaprolol vs. Propranolol: Sustained In Vivo β-Receptor Occupancy at 24 Hours Post-Dose
In a direct head-to-head experiment in mice, bornaprolol (FM-24) and propranolol were compared for their ability to displace in vivo ¹²⁵I-hydroxybenzylpindolol, a radioligand selective for β-adrenergic binding sites. After oral administration at 2 mg/kg, bornaprolol maintained 40% inhibition of β-adrenergic binding in the heart at 24 hours post-dose, whereas propranolol showed no detectable displacement at 18 hours [1]. The study authors confirmed by comparing ³H-labeled compound pharmacokinetics that this difference was due to tighter, slowly reversible receptor binding rather than dissimilar plasma kinetics [1].
| Evidence Dimension | In vivo cardiac β-adrenergic receptor occupancy after single oral dose |
|---|---|
| Target Compound Data | 40% inhibition of ¹²⁵I-hydroxybenzylpindolol binding at 24 h post-dose |
| Comparator Or Baseline | Propranolol: no detectable inhibition at 18 h post-dose; equipment at early time points |
| Quantified Difference | ≥40 percentage-point difference at 24 h; bornaprolol receptor blockade persists >6 h beyond propranolol's complete washout |
| Conditions | Mice; oral administration 2 mg/kg; in vivo displacement of ¹²⁵I-hydroxybenzylpindolol; heart, brain, and lung tissues |
Why This Matters
This evidence directly demonstrates that bornaprolol provides sustained target engagement that cannot be achieved with propranolol at equivalent doses—critical for protocols requiring prolonged β-receptor blockade, cumulative dosing studies, or receptor labeling applications.
- [1] Le Fur G, Paillard JJ, Rougeot C, Uzan A. Tissue levels and displacement of in vivo labelled beta-adrenergic receptors by FM 24, an irreversible or slowly dissociable beta-blocker. Eur J Pharmacol. 1980;67(4):413-418. doi:10.1016/0014-2999(80)90182-x. View Source
